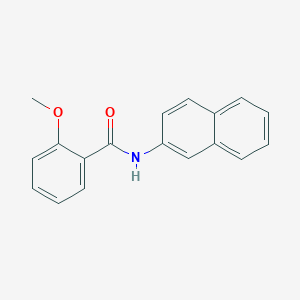![molecular formula C26H18Br2N2O4 B390129 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide CAS No. 312635-88-4](/img/structure/B390129.png)
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-bromobenzoyl chloride is then reacted with 3-amino-5-(4-hydroxyphenoxy)aniline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the bromine atoms can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, although further research is needed to explore its efficacy and safety.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s amide and phenoxy groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide: Similar structure but with a methyl group instead of a hydroxyl group.
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: Contains a nitro group instead of a hydroxyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research .
Propiedades
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2O4/c27-18-5-1-16(2-6-18)25(32)29-20-13-21(30-26(33)17-3-7-19(28)8-4-17)15-24(14-20)34-23-11-9-22(31)10-12-23/h1-15,31H,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDWWLSOBBLSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)O)NC(=O)C4=CC=C(C=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B390049.png)

![N-(4-chlorobenzyl)-3-[(3-iodobenzoyl)hydrazono]butanamide](/img/structure/B390051.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclopentylbutanamide](/img/structure/B390053.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B390059.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chlorobenzyl)butanamide](/img/structure/B390060.png)



![N-(5-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390067.png)

![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
